molecular formula C19H16N2O2 B039100 Neihumicin CAS No. 111451-12-8

Neihumicin

Cat. No.: B039100
CAS No.: 111451-12-8
M. Wt: 304.3 g/mol
InChI Key: CKMSPKVRKZDILM-MCOFMCJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neihumycin involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and condensation reactions .

Industrial Production Methods: Industrial production of neihumycin is achieved through the fermentation of Micromonospora neihuensis. The bacterium is cultured under controlled conditions to maximize the yield of neihumycin. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Neihumycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazinones and quinone derivatives, which retain the cytotoxic properties of the parent compound .

Scientific Research Applications

Neihumycin has a wide range of applications in scientific research:

Mechanism of Action

Neihumycin exerts its effects by binding to the DNA of target cells, thereby inhibiting DNA replication and transcription. This leads to the induction of apoptosis in cancer cells. The molecular targets of neihumycin include topoisomerases and other DNA-binding proteins, which are crucial for cell survival and proliferation .

Properties

IUPAC Name

(3Z,6Z)-3,6-dibenzylidene-5-methoxypyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMSPKVRKZDILM-MCOFMCJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=CC=CC=C2)C(=O)NC1=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC\1=N/C(=C\C2=CC=CC=C2)/C(=O)N/C1=C\C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111451-12-8
Record name Neihumicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111451128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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